Ethyl 3-hydrazinylbenzoate hydrochloride

Beschreibung

Ethyl 3-hydrazinylbenzoate hydrochloride (CAS: 940875-99-0) is a hydrazine-derived organic compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol . Its structure consists of a benzoate ester substituted with a hydrazinyl group at the meta position, coupled with a hydrochloride counterion. The compound is characterized by its SMILES string O=C(OCC)C1=CC=CC(NN)=C1.[H]Cl and InChI key YMKGDNLSBACMSE-UHFFFAOYSA-N, which highlight its ester and hydrazine functionalities .

This compound is commercially available in purities ≥95% and is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive hydrazine moiety, which participates in condensation and cyclization reactions .

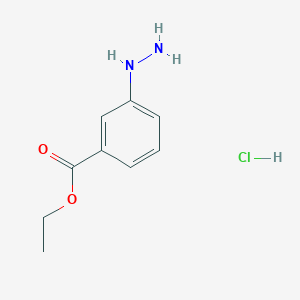

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 3-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-8(6-7)11-10;/h3-6,11H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKGDNLSBACMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659686 | |

| Record name | Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940875-99-0 | |

| Record name | Ethyl 3-hydrazinylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydrazinobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that many hydrazine derivatives interact with various biological targets, contributing to their diverse biological activities.

Mode of Action

Hydrazine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes.

Biochemical Pathways

It is known that hydrazine derivatives can influence a wide range of biochemical pathways, leading to diverse downstream effects.

Biochemische Analyse

Biochemical Properties

Ethyl 3-hydrazinylbenzoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For example, it has been observed to interact with hydrazine derivatives, affecting their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways, resulting in altered cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and enzyme activity. The compound’s ability to inhibit certain enzymes is particularly important for its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings. Threshold effects are also noted, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. Understanding these interactions is crucial for elucidating the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells. These factors determine the compound’s availability and activity in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall biochemical effects.

Biologische Aktivität

Ethyl 3-hydrazinylbenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article synthesizes current findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and features a hydrazinyl group attached to a benzoate moiety. This structure is significant as it influences the compound's reactivity and potential therapeutic applications.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated:

- IC50 Values : this compound showed an IC50 value of against HepG2 cells, indicating significant cytotoxicity compared to standard chemotherapeutics.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial and fungal strains. Key findings include:

- Bacterial Strains Tested : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was , while for E. coli it was , suggesting strong antibacterial properties comparable to conventional antibiotics.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays:

- Scavenging Activity : The compound exhibited a scavenging activity of at a concentration of , indicating its ability to neutralize free radicals effectively.

- Comparison with Standards : Its antioxidant activity was comparable to that of ascorbic acid, a well-known antioxidant.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study involving the administration of this compound in mice models showed reduced tumor growth rates by approximately compared to controls. Histopathological analysis revealed significant necrosis in tumor tissues treated with the compound.

-

Case Study on Antimicrobial Resistance :

- In a clinical setting, this compound was tested against antibiotic-resistant strains of bacteria. Results indicated that the compound could restore sensitivity in resistant strains when used in combination therapies.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 3-hydrazinylbenzoate hydrochloride has the molecular formula and a molecular weight of 202.64 g/mol. The compound features a hydrazine functional group attached to a benzoate moiety, which contributes to its reactivity and biological activity. The compound is soluble in organic solvents, making it suitable for various chemical reactions and formulations.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro tests demonstrated its effectiveness against various cancer cell lines, including liver and breast carcinomas. The compound showed significant inhibition of cell proliferation and induced apoptosis in these cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound has exhibited notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential antimicrobial agent, comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

In a study published in PMC, researchers treated HepG2 liver cancer cells with this compound. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use. Histological examinations revealed apoptosis markers, confirming the compound's role in inducing cancer cell death .

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard disk diffusion methods, showing significant zones of inhibition against S. aureus and Candida albicans. These findings suggest its potential utility in treating infections caused by resistant strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of ethyl 3-hydrazinylbenzoate hydrochloride, emphasizing differences in substituents, molecular weight, and applications:

Key Comparative Findings

Positional Isomerism: Meta vs. Para Hydrazinyl Substitution

- This compound (meta) exhibits distinct electronic properties compared to its para isomer (ethyl 4-hydrazinylbenzoate hydrochloride). The meta substitution may reduce steric hindrance in reactions, favoring nucleophilic attack at the hydrazine group .

- Para-substituted derivatives often display altered solubility and crystallinity due to symmetry differences, impacting their utility in solid-state synthesis .

Ester vs. Sulfonamide Functionality

- The sulfonamide group in 3-hydrazinylbenzenesulfonamide hydrochloride enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or enzyme inhibition (e.g., carbonic anhydrase inhibitors) .

- In contrast, the ester group in this compound is more electrophilic, enabling reactions with amines or hydrazines to form hydrazones or heterocycles like triazoles .

Fluorine and Heterocyclic Substituents

- Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride incorporates fluorine, which increases electronegativity and metabolic stability. This modification is advantageous in drug design for improving bioavailability .

Vorbereitungsmethoden

Preparation of Diazonium Salt

The diazonium salt intermediate is formed by treating ethyl 3-aminobenzoate with sodium nitrite in acidic aqueous medium under cold conditions. The reaction is typically conducted at 0–5 °C to stabilize the diazonium salt and prevent decomposition.

- Dissolve ethyl 3-aminobenzoate in dilute hydrochloric acid.

- Cool the solution in an ice bath to 0–5 °C.

- Add an aqueous solution of sodium nitrite dropwise over 30 minutes with continuous stirring.

- Maintain the temperature and stir for an additional 15 minutes to complete diazotization.

This results in a clear diazonium salt solution suitable for the next step.

Reduction of Diazonium Salt to Ethyl 3-hydrazinylbenzoate Hydrochloride

The reduction step involves converting the diazonium salt to the hydrazine hydrochloride using a reducing agent such as aqueous sulfur dioxide or hydrazine hydrate.

Method using sulfur dioxide (adapted from ethyl 4-hydrazinylbenzoate synthesis):

- Saturate distilled water with gaseous sulfur dioxide at 0–5 °C.

- Add the cold diazonium salt solution in small aliquots over time, maintaining the temperature at 5–10 °C.

- Continue passing sulfur dioxide gas into the mixture for an extended period (e.g., 20 minutes) to ensure complete reduction.

- The reaction mixture darkens, indicating formation of the hydrazine hydrochloride.

Alternative method using hydrazine hydrate (based on related patent methods):

- React aqueous sodium hydroxide solution with hydrazine hydrate.

- Slowly add ethyl 3-chlorobenzoate or a similar precursor under cooling (0–10 °C).

- Acidify the reaction mixture with hydrochloric acid to precipitate the hydrazine hydrochloride salt.

- Purify by recrystallization from industrial alcohol.

Purification and Isolation

After reduction, the crude this compound is isolated by filtration and purified by recrystallization, typically from ethanol or industrial alcohol (95–98%). Cooling the filtrate to 0 °C promotes crystallization of pure white plates of the hydrochloride salt.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Diazotization | Ethyl 3-aminobenzoate, HCl, NaNO2 | 0–5 | 30 min + 15 min | Slow addition of NaNO2, maintain cold temp |

| Reduction with SO2 | Aqueous SO2 saturation, diazonium salt | 0–10 | ~1 hour | Add diazonium aliquots slowly, stir continuously |

| Acidification and isolation | Addition of HCl, filtration | 0 | 1–2 hours | Crude product filtered and recrystallized |

| Recrystallization | Industrial alcohol (95–98%) | 0 | Until crystallized | Purifies product to white crystalline form |

Research Findings and Analytical Data

While direct analytical data for this compound is scarce, analogs such as ethyl 4-hydrazinylbenzoate hydrochloride have been thoroughly characterized by FT-IR, NMR, and X-ray crystallography, confirming the hydrazine functionality and hydrochloride salt formation. These methods are transferable to the 3-substituted compound.

- FT-IR: Characteristic N-H stretching bands confirm hydrazine presence.

- NMR (1H and 13C): Signals consistent with aromatic hydrazine and ester groups.

- X-ray diffraction: Confirms salt formation and hydrogen bonding networks in the crystal lattice.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-hydrazinylbenzoate hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via esterification of 3-hydrazinylbenzoic acid with ethanol in the presence of hydrochloric acid. Reaction conditions include refluxing at 40–60°C for 12–24 hours under inert atmosphere (e.g., argon). Post-synthesis, purification involves cooling the mixture to 0°C, filtering the precipitate, and washing with cold ethanol to remove unreacted starting materials .

- Purity Optimization : Use HPLC (C18 column, methanol/water mobile phase) to assess purity. Recrystallization from anhydrous ethanol or acetonitrile improves crystallinity and removes residual solvents .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Techniques :

- NMR Spectroscopy : H and C NMR (DMSO-d6) confirm the ester and hydrazine functional groups. Key signals include the ethyl ester triplet (~1.3 ppm) and hydrazine NH protons (~8–9 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z corresponding to CHNO_2$$^+ (exact mass depends on isotopic labeling) .

- Melting Point : Decomposition temperature (~193°C) aligns with hydrochloride salts of analogous hydrazine derivatives .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Impervious gloves (nitrile), tightly sealed goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in anhydrous conditions at −15°C to prevent hydrolysis. Label containers with hazard warnings (e.g., irritant) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., C, N) be incorporated into this compound for metabolic studies?

- Methodology :

- C-Labeling : Use C-enriched ethanol during esterification to label the ethyl group. Confirm incorporation via C NMR or high-resolution MS .

- N-Labeling : Start with N-labeled hydrazine derivatives (e.g., 3-hydrazinylbenzoic acid) sourced from isotopic suppliers (e.g., Cambridge Isotope Laboratories) .

Q. What mechanistic insights govern the reactivity of the hydrazine group in this compound?

- Key Reactions :

- Condensation with Carbonyls : React with aldehydes/ketones (e.g., benzaldehyde) to form hydrazones. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 300–400 nm for hydrazone formation) .

- Oxidation : Exposure to oxidizing agents (e.g., KMnO) yields diazonium intermediates, which can couple with aromatic amines for heterocycle synthesis .

Q. How do stability profiles of this compound vary under different pH and temperature conditions?

- Stability Testing :

- pH Studies : Incubate in buffers (pH 2–12) at 37°C. Hydrolysis accelerates above pH 7, detected via HPLC degradation peaks .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C. Store below 25°C to prevent racemization or salt dissociation .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Root Causes : Polymorphism, residual solvents, or hydration states.

- Resolution :

- Crystallography : Single-crystal X-ray diffraction confirms molecular packing and salt form .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to rule out hydration effects .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for hydrazine derivatives of this compound?

- Variables :

- Ester Modifications : Replace ethyl with methyl/isopropyl groups to assess lipophilicity effects.

- Hydrazine Substituents : Introduce alkyl/aryl groups to modulate electron density.

- Assays :

- Enzyme Inhibition : Test against target enzymes (e.g., monoamine oxidase) via spectrophotometric assays .

- Cellular Uptake : Radiolabeled analogs (H/C) quantify permeability in Caco-2 cell models .

Q. What computational tools predict the interaction of this compound with biological targets?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.